molecular formula C10H18O3 B11827712 5-Butyl-5-ethyl-1,3-dioxan-2-one

5-Butyl-5-ethyl-1,3-dioxan-2-one

Cat. No.: B11827712
M. Wt: 186.25 g/mol
InChI Key: BTLOMJOOCMFHIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Butyl-5-ethyl-1,3-dioxan-2-one is an organic compound with the molecular formula C10H18O3. It is a member of the dioxanone family, which are cyclic organic compounds containing a dioxane ring. This compound is known for its unique chemical structure and properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-5-ethyl-1,3-dioxan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of butyl and ethyl substituted diols with carbonyl compounds in the presence of acid catalysts. The reaction conditions often require moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-5-ethyl-1,3-dioxan-2-one can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted dioxanones depending on the nucleophile used.

Scientific Research Applications

5-Butyl-5-ethyl-1,3-dioxan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Butyl-5-ethyl-1,3-dioxan-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-1,3-dioxane: This compound has a similar dioxane ring structure but with different substituents.

    Phthalic acid, butyl 5-ethyl-1,3-dioxan-5-yl ester: Another related compound with a similar core structure.

Uniqueness

5-Butyl-5-ethyl-1,3-dioxan-2-one is unique due to its specific butyl and ethyl substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications that other similar compounds may not fulfill.

Properties

IUPAC Name

5-butyl-5-ethyl-1,3-dioxan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-3-5-6-10(4-2)7-12-9(11)13-8-10/h3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLOMJOOCMFHIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(COC(=O)OC1)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.